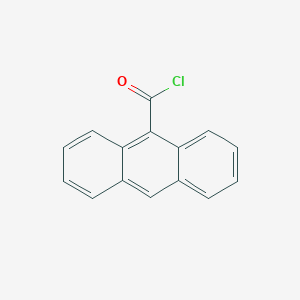

Anthracene-9-carbonyl chloride

Overview

Description

Anthracene-9-carbonyl Chloride is a chemical compound with the CAS Number: 16331-52-5 . It has a molecular weight of 240.69 . The IUPAC name for this compound is 9-anthracenecarbonyl chloride .

Synthesis Analysis

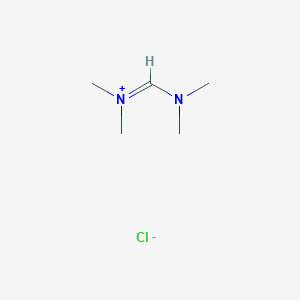

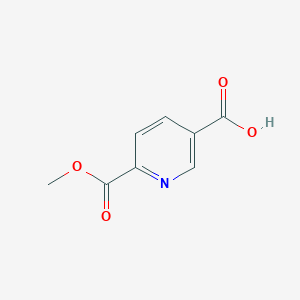

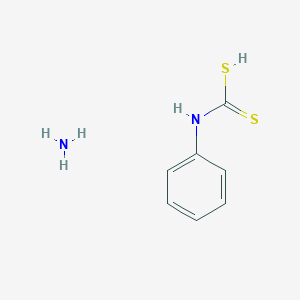

The synthesis of Anthracene-9-carbonyl Chloride involves taking 9-anthracene carboxylic acid and one drop of N,N-dimethylformamide in 3ml of thionyl chloride in a vacuum dried two neck round bottom flask .

Molecular Structure Analysis

The molecular structure of Anthracene-9-carbonyl Chloride is represented by the Inchi Code: 1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H . This code represents the unique structure of the molecule.

Chemical Reactions Analysis

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Physical And Chemical Properties Analysis

Anthracene-9-carbonyl Chloride is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis of Anthracene Derivatives

Anthracene and its derivatives have been extensively studied over the years due to their interesting photophysical, photochemical, and biological properties . Anthracene-9-carbonyl chloride can be used as a starting material in the synthesis of various anthracene derivatives.

Application in OLEDs

Anthracene derivatives are currently being researched for their application in Organic Light Emitting Diodes (OLEDs) . The unique photophysical properties of anthracene make it suitable for use in these devices.

Application in OFETs

Anthracene derivatives are also being investigated for their use in Organic Field-Effect Transistors (OFETs) . The electronic properties of anthracene contribute to its potential in this field.

Use in Polymeric Materials

The photophysical properties of anthracene and its derivatives make them relevant for the development and application of several organic materials, such as polymeric materials .

Use in Solar Cells

Research is being conducted to investigate the use of anthracene derivatives in solar cells . The photovoltaic properties of anthracene make it a potential candidate for this application.

Anticancer Agents

Anthraquinones, which can be synthesized from anthracene, have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .

Fabrication of Supramolecular Assemblies

Due to its highly conjugated panel-like structure and unique photophysical and chemical features, anthracene has been widely used for fabricating attractive and functional supramolecular assemblies .

Development of New Organic Materials

Anthracene and its derivatives are being researched for their potential in the development of new organic materials .

Mechanism of Action

Target of Action

Anthracene-9-carbonyl chloride is a derivative of anthracene-9-carboxylic acid . The primary target of anthracene-9-carboxylic acid is chloride transport, where it exhibits a moderate to strong inhibitory action on PKA activated cardiac IcI .

Mode of Action

The compound interacts with its targets through a process known as acylation. It has been found to acylate low concentrations of hydroxy groups in aprotic organic solvents via an SN1 type mechanism .

Biochemical Pathways

They affect various pathways leading to inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumour angiogenesis .

Result of Action

The result of Anthracene-9-carbonyl chloride’s action is largely dependent on its environment. For instance, it has been found that crystalline 9-anthracene carboxylic acid and a mononuclear complex constructed from this ligand show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

Action Environment

The action, efficacy, and stability of Anthracene-9-carbonyl chloride are influenced by environmental factors. For example, light irradiation can induce photochromism and photomagnetism in certain complexes of the compound . Additionally, the compound’s reactivity and subsequent actions can be influenced by the solvent used .

Safety and Hazards

When handling Anthracene-9-carbonyl Chloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were for the first time discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . This could open up new avenues for the development of optical switching, displays, and other devices .

properties

IUPAC Name |

anthracene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJFOBQJXSGDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167566 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracene-9-carbonyl chloride | |

CAS RN |

16331-52-5 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Anthracene-9-carbonyl chloride interact with hydroxy compounds, and what are the downstream effects?

A1: Anthracene-9-carbonyl chloride reacts with hydroxy compounds via an unusual SN1 mechanism []. This reaction results in the formation of fluorescent and UV-active esters, enabling detection and quantification of the derivatized hydroxy compounds using techniques like High-Performance Liquid Chromatography (HPLC) [, ].

Q2: What are the applications of Anthracene-9-carbonyl chloride as a derivatizing agent?

A2: Anthracene-9-carbonyl chloride serves as a highly sensitive derivatizing agent for analyzing trace amounts of hydroxy compounds. Research demonstrates its effectiveness in quantifying diethylene glycol in wine using HPLC []. This suggests potential applications in food safety and quality control, alongside other areas requiring trace-level analysis of hydroxy compounds.

Q3: What is the structural characterization of Anthracene-9-carbonyl chloride?

A3: While the provided abstracts don't specify the molecular formula and weight of Anthracene-9-carbonyl chloride, they highlight its ability to form fluorescent and UV-active derivatives, suggesting the presence of an anthracene moiety contributing to these properties []. Further investigation into spectroscopic data, such as UV-Vis and fluorescence spectra, would provide a more comprehensive structural characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)